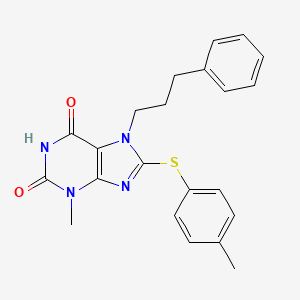

3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 3-METHYL-8- (3-PHENYL-PROPYLSULFANYL)-7-PROPYL-3,7-DIHYDRO-PURINE-2,6-DIONE, has a linear formula of C18H22N4O2S. It has a molecular weight of 358.466 and a CAS Number of 313470-76-7 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3- (4′-methylphenyl)-8-methylxanthine derivatives was achieved using the known method of Traube xanthine synthesis . The starting compound, 1- (4′-methylphenyl)-5,6-diamino- (1 H ,3 H )pyrimidine-2,4-dione, was heated in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on related sulfur-containing purine derivatives involves the synthesis and structural analysis of these compounds. For instance, the synthesis of purine-6,8-diones involves studying their ionization and methylation reactions, providing insight into the chemical behavior of purine derivatives under different conditions (Rahat, Bergmann, & Tamir, 1974). Moreover, studies on the molecular structure, vibrational spectra, and molecular docking of similar compounds, like 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, reveal their potential interactions with biological targets and provide a basis for the development of pharmaceutical agents (Alrabiah et al., 2017).

Biological Activity and Potential Therapeutic Applications

The synthesis and evaluation of purine analogues for antiviral, antimicrobial, and anti-inflammatory activities are prominent areas of research. For example, sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione have been synthesized and evaluated for antiviral activity, highlighting the therapeutic potential of purine derivatives (Kini et al., 1991). Additionally, the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione has been explored for their hypoglycemic and hypolipidemic activity, further demonstrating the versatility of purine scaffolds in drug development (Kim et al., 2004).

Advanced Synthesis Techniques

Advancements in the synthesis of purine derivatives, such as the development of efficient methods for constructing complex purine scaffolds using hetero Diels-Alder reactions or cyclization techniques, contribute to the expanding toolkit available for the synthesis of purine-based pharmaceuticals (Deghati et al., 1998). These methodologies enable the creation of diverse purine derivatives with potential for high biological activity and specificity.

Safety and Hazards

properties

IUPAC Name |

3-methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-10-12-17(13-11-15)29-22-23-19-18(20(27)24-21(28)25(19)2)26(22)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPQMMBPANFNTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)

![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)

![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)

![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)